

# An In-depth Technical Guide to the Structure and Synthesis of 2-Ethynylquinoline

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## Compound of Interest

Compound Name: 2-Ethynylquinoline

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## For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-ethynylquinoline**, a valuable building block in medicinal chemistry and materials science. This document details common synthetic routes, including reaction conditions and yields, and provides established experimental protocols.

## Core Structure and Properties

**2-Ethynylquinoline** is a heterocyclic aromatic compound featuring a quinoline ring system substituted with an ethynyl group at the 2-position. The rigid, planar structure and the reactive terminal alkyne make it a versatile precursor for creating more complex molecules through various coupling reactions.

The fundamental properties of **2-ethynylquinoline** are summarized below.

Identifier	Value	Reference
IUPAC Name	2-ethynylquinoline	[1]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> N	[1]
Molecular Weight	153.18 g/mol	[1]
CAS Number	40176-78-1	[1]
SMILES	<chem>C#CC1=NC2=CC=CC=C2C=C1</chem>	[1]
InChI	InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H	[1]
InChIKey	KLJNCYLWOJPRSX-UHFFFAOYSA-N	[1]

## Spectroscopic Characterization Data

The structural confirmation of **2-ethynylquinoline** relies on standard spectroscopic techniques. While a complete dataset from a single source is not readily available, the expected characteristic signals are well-established based on the analysis of closely related structures and spectroscopic principles.

Table 2.1: Predicted <sup>1</sup>H NMR and <sup>13</sup>C NMR Chemical Shifts (Based on data from analogous quinoline derivatives)

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
<sup>1</sup> H NMR		
Alkyne-H	~3.0 - 3.5	Singlet, deshielded by the aromatic ring.
Quinoline-H	~7.5 - 8.5	Complex multiplet pattern in the aromatic region.
<sup>13</sup> C NMR		
Alkyne C-H	~80 - 85	
Alkyne C-Qu	~80 - 85	
Quinoline C-2	~143 - 146	Carbon attached to the ethynyl group.
Quinoline Ar-C	~120 - 150	Aromatic carbons of the quinoline ring system.

Table 2.2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Predicted Value	Functional Group Assignment
IR (cm <sup>-1</sup> )		
~3300	≡C-H stretch (terminal alkyne) <a href="#">[2]</a> <a href="#">[3]</a>	
~2100 - 2200	C≡C stretch (alkyne) <a href="#">[2]</a> <a href="#">[3]</a>	
~3100 - 3000	C-H stretch (aromatic) <a href="#">[2]</a> <a href="#">[3]</a>	
~1600, ~1500	C=C stretch (aromatic ring) <a href="#">[2]</a> <a href="#">[3]</a>	
MS (m/z)		
153	[M] <sup>+</sup> , Molecular ion peak.	

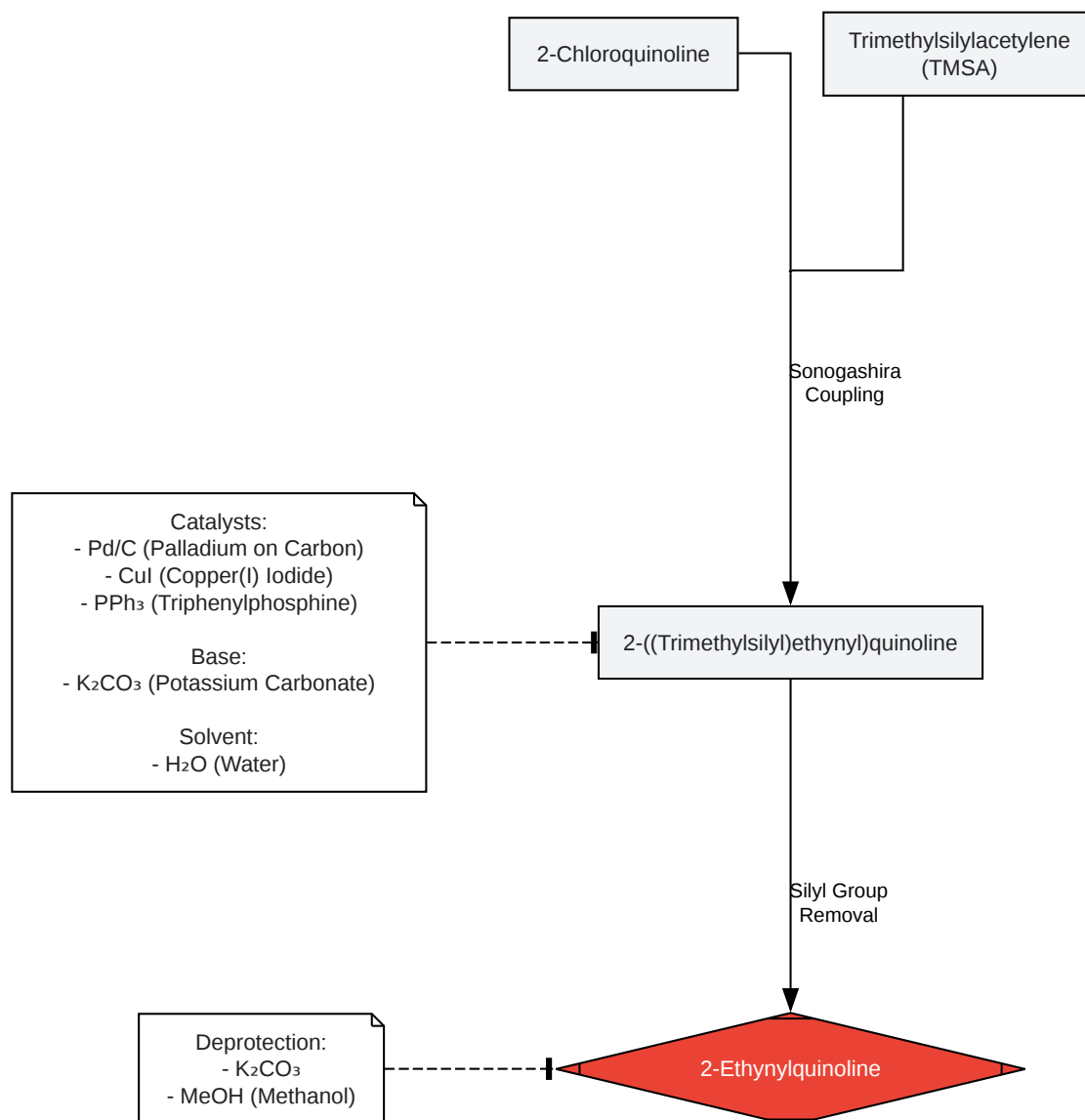
## Synthesis Overview

The most prevalent and versatile method for synthesizing **2-ethynylquinoline** is the Sonogashira cross-coupling reaction.<sup>[4][5][6]</sup> This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.<sup>[7]</sup> For **2-ethynylquinoline**, this typically involves the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with a protected or terminal alkyne.

An alternative, multi-step synthesis starting from 2-chloro-3-formylquinoline has also been reported, offering a different pathway to ethynyl-substituted quinolines.<sup>[8]</sup>

## Primary Synthesis Route: Sonogashira Coupling

The general scheme for the Sonogashira coupling involves reacting 2-chloroquinoline with an alkyne source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The silyl protecting group is subsequently removed to yield the terminal alkyne. Using a recyclable catalyst system in water represents a more sustainable approach.<sup>[4]</sup>



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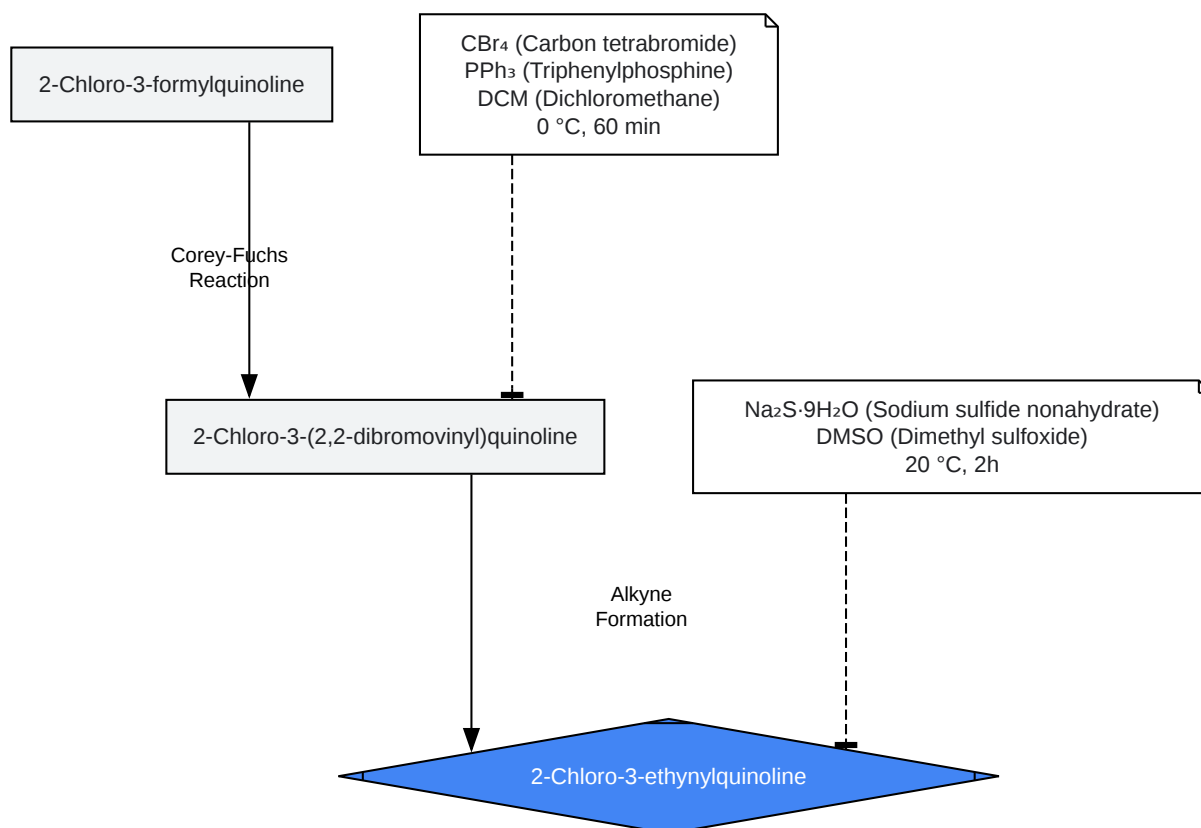
### Sonogashira Coupling Workflow for **2-Ethynylquinoline**

Table 3.1: Typical Sonogashira Reaction Conditions for Alkynylquinoline Synthesis

Parameter	Condition	Notes	Reference
Halide	2-Chloroquinoline or 2-Bromoquinoline	Chloroquinolines are often used due to availability.	<a href="#">[4]</a> <a href="#">[5]</a>
Alkyne	Trimethylsilylacetylene (TMSA)	TMS group protects the alkyne; requires a deprotection step.	<a href="#">[7]</a>
Palladium Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd/C, PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub>	Pd/C offers advantages in terms of recyclability.	<a href="#">[4]</a> <a href="#">[5]</a>
Catalyst Loading	1-5 mol%	<a href="#">[4]</a>	
Copper(I) Co-catalyst	CuI	Typically used to increase reaction rate.	<a href="#">[5]</a>
Base	NEt <sub>3</sub> (Triethylamine), K <sub>2</sub> CO <sub>3</sub>	Amine bases are common.	<a href="#">[4]</a> <a href="#">[5]</a>
Solvent	Dioxane, THF, Water	Aqueous media offers a greener alternative.	<a href="#">[4]</a> <a href="#">[5]</a>
Temperature	80-100 °C	Reaction is typically heated.	<a href="#">[5]</a>
Reaction Time	6-24 hours	Monitored by TLC or GC for completion.	<a href="#">[5]</a>
Yield	70-99%	Yields are generally good to excellent for related systems.	<a href="#">[5]</a>

## Alternative Synthesis from 2-Chloro-3-formylquinoline

An alternative route involves the conversion of 2-chloro-3-formylquinoline to a dibromo-vinyl intermediate, which is then transformed into the terminal alkyne. This method provides access to 3-substituted **2-ethynylquinolines**.



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